2-methyl-N-(trifluoromethyl)aniline
Description
2-Methyl-N-(trifluoromethyl)aniline is an aromatic amine derivative featuring a methyl group at the ortho position and a trifluoromethyl group attached to the nitrogen atom. This compound is structurally related to flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment. Specifically, 2-methyl-N-(trifluoromethyl)aniline derivatives are implicated in the metabolic pathways of flutamide, where bioactivation or detoxification processes modify its pharmacological profile . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methyl group influences steric interactions and electronic effects, making this compound a critical scaffold in medicinal chemistry .
Properties
Molecular Formula |
C8H8F3N |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
2-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3N/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5,12H,1H3 |
InChI Key |
AJMYOJIRIANARO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Conditions | Yield | Purity | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Multi-step from 2-chloro-3-trifluoromethylaniline (Patent CN108911989B) | 2-chloro-3-trifluoromethylaniline | Methylthio introduction, sulfonyl chloride reaction, catalytic hydrogenation | Mild temp, Pd/C catalyst, H₂ pressure 4-6 kg/cm² | 70-80% overall | >97% HPLC, >99% GC | Industrially scalable, environmentally friendly | Multi-step, long reaction times |
| Nitration, methylation, reduction (Patent CN117843497A) | Benzotrifluoride | Aromatic nitration, methylation with LDA/butyllithium, reduction | Acid nitration, low temp methylation, Zn/AcOH reduction | Not specified | High (implied) | Uses inexpensive starting material | Toxic reagents, complex conditions |
| Reductive dechlorination (Patent EP0039810A1) | 2-amino-5-chloro-trifluoromethylbenzene | Catalytic hydrogenation | High pressure H₂, Pd/C or Raney Ni | ~78% | High purity | Straightforward hydrogenation | Requires high pressure, specialized equipment |
| Hydrochloride salt reflux (ChemicalBook) | 2,2,2'-trimethyl-3'-trifluoromethyl-propionanilide | Acid reflux, basification, extraction | Reflux 24 h in ethanol/HCl | 98.5% | High | Simple equipment | Long reflux time, starting material availability |
| One-pot trifluoromethylation (RSC report) | Aniline derivatives | Trifluoromethylation using CF₃SO₂Na, PPh₃, AgF | 50 °C, 5 h | 75-82% | High | Mild, one-pot | Less specific for 2-methyl substitution |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various catalysts for facilitating reactions .
Major Products Formed
Major products formed from these reactions include nitrotrifluoromethylbenzenes, aminotrifluoromethylbenzenes, and other substituted derivatives .
Scientific Research Applications
2-Methyl-N-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including analgesics like flunixin.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as the NMDA receptor. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more effectively and interact with specific receptors and enzymes . This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers of Trifluoromethyl-Substituted Anilines
The position of the trifluoromethyl group significantly impacts biological activity and physicochemical properties:
- 2-(Trifluoromethyl)aniline derivatives (ortho-substituted):
- Exhibit higher biological activity (e.g., anticancer, antimicrobial) and lower cytotoxicity compared to meta- or para-substituted isomers. The ortho effect reduces basicity (pKa) due to steric hindrance, which may limit undesired protonation in physiological environments .
- Example: In calixarene derivatives, 2-(trifluoromethyl)aniline-functionalized compounds (30a, 31a) demonstrated superior activity without increased cytotoxicity .
- 3-(Trifluoromethyl)aniline derivatives (meta-substituted):
- 4-(Trifluoromethyl)aniline derivatives (para-substituted):
Key Data (Table 1):
N-Substituted Derivatives
- N-Methyl-2-(trifluoromethyl)aniline :
Key Data (Table 2):
| Compound | logP | Metabolic Half-life (h) | Cytotoxicity (CC50, μM) | |
|---|---|---|---|---|
| 2-Methyl-N-(trifluoromethyl)aniline | 2.3 | 1.5 | >100 | |
| N-Methyl derivative | 2.8 | 3.2 | >100 | |
| Cyano analogue (CYA) | 3.1 | 4.5 | 45–60 |
Functional Group Variations
- Nitro-Substituted Analogues (e.g., 4-Nitro-3-(trifluoromethyl)aniline): Act as nitric oxide (NO) photo-donors under irradiation, releasing NO with minimal cytotoxicity from photoproducts. This contrasts with 2-methyl-N-(trifluoromethyl)aniline, which lacks photoactive groups .
- Sulfonylurea Derivatives :
- 2-(Trifluoromethyl)aniline-based sulfonylureas (e.g., compound 11) showed potent enzyme inhibition (IC50 = 0.08 μM) due to enhanced electron-withdrawing effects .
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